molecular formula C13H11NO B022237 2-(6-Methoxynaphthalen-2-yl)acetonitrile CAS No. 71056-96-7

2-(6-Methoxynaphthalen-2-yl)acetonitrile

Cat. No.: B022237
CAS No.: 71056-96-7
M. Wt: 197.23 g/mol
InChI Key: NLQWCQWHTQUUNU-UHFFFAOYSA-N
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Description

GSK1059615 is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It has been investigated for its potential therapeutic applications in various types of cancer, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

GSK1059615 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically involves the use of pyridine and quinoline derivatives, which are subjected to various reaction conditions such as condensation, cyclization, and functional group modifications .

Industrial Production Methods

The industrial production of GSK1059615 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

GSK1059615 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings .

Comparison with Similar Compounds

GSK1059615 is unique in its dual inhibition of both PI3K and mTOR, making it a potent inhibitor of the PI3K/AKT/mTOR pathway. Similar compounds include:

GSK1059615 stands out due to its high potency and broad-spectrum inhibition of multiple isoforms of PI3K and mTOR, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQWCQWHTQUUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433757
Record name (6-Methoxynaphthalen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71056-96-7
Record name 6-Methoxy-2-naphthaleneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71056-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxynaphthalen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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